2-aminoethyl Acetate
Overview
Description
2-aminoethyl Acetate, also known as O-Acetylethanolamine, is a carboxylic ester . It is a natural product found in Lens culinaris, Vicia faba, and other organisms .
Molecular Structure Analysis
The molecular formula of 2-aminoethyl Acetate is C4H9NO2 . The InChI representation is InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3 .Physical And Chemical Properties Analysis
2-aminoethyl Acetate has a molecular weight of 103.12 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 150.0±23.0 °C at 760 mmHg, and a vapor pressure of 3.9±0.3 mmHg at 25°C . It has one hydrogen bond donor, three hydrogen bond acceptors, and three freely rotating bonds .Scientific Research Applications
Molecular Structure and Biological Interest : 2-aminoethyl acetate, also known as N-(2-aminoethyl)glycine, plays a role in forming hydrogen-bonded networks in crystal structures. It has significant biological interest due to its polyamide derivative forming the backbone in the DNA mimic peptide nucleic acid (PNA) (Wiklund, McKenzie, & Lennartson, 2010).
Neurochemistry and Metabolism : In neurochemical studies, acetate, including 2-aminoethyl acetate derivatives, is used to probe astrocytic function and cerebral kinetics in the brain. It aids in understanding the transport and utilization of acetate in various brain regions (Patel, de Graaf, Rothman, Behar, & Mason, 2010).
Inhibition and Metabolism Studies : 2-aminoethyl acetate compounds are used in metabolic studies to understand the effects of certain toxins on the brain's metabolism, particularly in relation to glucose and acetate (Cremer, 1970).
Synthesis and Structural Characterization : This compound is also significant in the synthesis and structural characterization of various chemical compounds, demonstrating its role in forming complex chemical structures (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Therapeutic Potential : Research has identified 2-aminoethyl acetate derivatives as potential therapeutic agents, such as in the inhibition of the angiotensin-converting enzyme 2 (ACE2), relevant for controlling cardiovascular diseases and severe acute respiratory syndrome (SARS) (Huentelman et al., 2004).
Amino Acid Metabolism : Studies on brain tissue utilize compounds like [1-14C]acetate to understand the turnover of amino acids such as glutamate and aspartate, crucial for understanding brain metabolism (Berl & Frigyesi, 1969).
Organic Synthesis : 2-aminoethyl acetate is involved in the synthesis of higher amino acids and aryl-substituted amino acids, showcasing its importance in organic synthesis (O'donnell & Falmagne, 1985).
Cancer Cell Metabolism : In cancer research, acetate utilization and its role in maintaining cancer cell growth under metabolic stress have been studied, highlighting the importance of compounds like 2-aminoethyl acetate in understanding cancer metabolism (Schug et al., 2015).
properties
IUPAC Name |
2-aminoethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZRPAKZOLBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315130 | |
Record name | 2-Aminoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminoethyl Acetate | |
CAS RN |
1854-30-4 | |
Record name | 2-Aminoethyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1854-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Acetylethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.